7-Hydroxy Loxapine N-Oxide is a significant metabolite of the antipsychotic drug loxapine, which is primarily used in the treatment of schizophrenia and other psychiatric disorders. This compound is formed through metabolic processes involving flavonoid monoamine oxidases, and it plays a crucial role in understanding the pharmacokinetics and therapeutic effects of loxapine. The compound's classification falls under heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure.
7-Hydroxy Loxapine N-Oxide is derived from loxapine, a dibenzoxazepine derivative. The primary source of this compound is the metabolic conversion of loxapine in the human body, particularly in the liver where it undergoes various biotransformations. The classification of 7-Hydroxy Loxapine N-Oxide can be detailed as follows:
The synthesis of 7-Hydroxy Loxapine N-Oxide can occur through several pathways:
The metabolic conversion involves enzymatic reactions that facilitate the addition of hydroxyl groups and oxidation of nitrogen atoms. The precise conditions for laboratory synthesis may vary but typically include controlled temperatures, specific solvents, and catalysts to achieve optimal yields.
The molecular structure of 7-Hydroxy Loxapine N-Oxide can be represented as follows:
The compound features a dibenzoxazepine core structure with hydroxyl and N-oxide substituents that significantly influence its pharmacological properties. The stereochemistry at various centers in the molecule may also affect its biological activity.
7-Hydroxy Loxapine N-Oxide participates in several chemical reactions:
The reaction mechanisms typically involve radical intermediates formed during enzymatic oxidation processes, which can be studied using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
The mechanism of action of 7-Hydroxy Loxapine N-Oxide is primarily linked to its role as a metabolite of loxapine. It exhibits pharmacological properties similar to its parent compound but with distinct effects on neurotransmitter systems:
Studies indicate that 7-Hydroxy Loxapine exhibits significant brain penetration, influencing various neurotransmitter pathways, which is essential for its efficacy as an antipsychotic agent .
7-Hydroxy Loxapine N-Oxide has several important applications in scientific research:
7-Hydroxy Loxapine N-Oxide is a biotransformation product of the antipsychotic agent loxapine. Its systematic IUPAC name, 8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol, reflects three critical structural modifications: chlorination at position 8, hydroxylation at position 2, and N-oxidation of the piperazinyl moiety [3] [5]. The compound belongs to the dibenzoxazepine class and is taxonomically classified as a phase I metabolite. Key identifiers include:
Table 1: Molecular Descriptors of 7-Hydroxy Loxapine N-Oxide
Property | Value |
---|---|
Canonical SMILES | C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] [3] [5] |
InChIKey | RORRKCSQKYYEFG-UHFFFAOYSA-N [3] [5] |
Synonym(s) | 2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol [3] [5] |
Spectroscopic characterization relies on synergistic interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data:
N-Methyl group: Singlet at δ ~3.2 ppm (¹H NMR) [6]Piperazine N-oxide formation shifts adjacent methylene proton resonances downfield compared to loxapine [6].
Mass Spectrometry: Electron ionization (EI-MS) would display:
Diagnostic fragments: Loss of •OH (m/z 342.8), cleavage of N-oxide to tertiary amine (m/z 328.8), and retro-Diels-Alder fragments [3] [6]
Infrared Spectroscopy: Key absorptions include:
Table 2: Predicted Key Spectral Signatures
Technique | Functional Group | Signature/Shift |
---|---|---|
¹H NMR | 7-OH Phenolic proton | δ 9.5–10.5 ppm |
N-CH₃ | δ ~3.2 ppm (singlet) | |
¹³C NMR | Piperazine N⁺-O⁻ carbon | δ ~65–70 ppm |
IR | N-Oxide | 950 cm⁻¹ (strong) |
MS | Molecular ion | m/z 359.81 |
The introduction of polar functional groups (phenolic OH, N-oxide) fundamentally alters loxapine’s properties:
Permanent charge of the piperazine N-oxide (quaternary ammonium) [3] [6]LogP is estimated at <2.0 (vs. loxapine’s ~3.7), indicating reduced lipophilicity.
Acid-Base Behavior: Amphoteric character with two ionizable sites:
Piperazinium N-oxide: pKa <5 (weak acid due to N⁺-OH ↔ N⁺ + O⁻ equilibrium) [6]Dominant species at physiological pH: Zwitterionic form (deprotonated phenol + protonated N-oxide).
Stability:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1